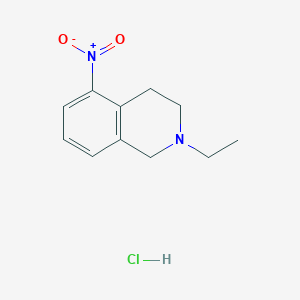
2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are significant due to their presence in various natural products and therapeutic lead compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy. This involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions (MCRs) is a powerful strategy in organic synthesis for generating molecular diversity and complexity. MCRs improve atom economy, selectivity, and yield of the product, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as zinc in acetic acid.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP).
Reduction: Zinc (Zn) in acetic acid (AcOH).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Scientific Research Applications
2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological pathways, including those involved in inflammation and microbial activity . The exact molecular targets are still under investigation, but it is known to interact with enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-Azapodophyllotoxin: A derivative with significant biological activity.
Uniqueness
2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, enhances its potential for various chemical reactions and biological activities.
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-ethyl-5-nitro-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-2-12-7-6-10-9(8-12)4-3-5-11(10)13(14)15;/h3-5H,2,6-8H2,1H3;1H |
InChI Key |
IIDHDEMIZDOCQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C=CC=C2[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)
acetic acid](/img/structure/B14006295.png)
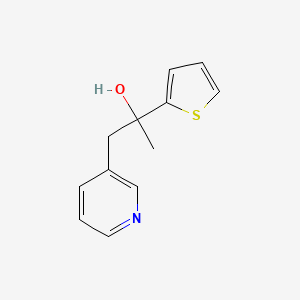

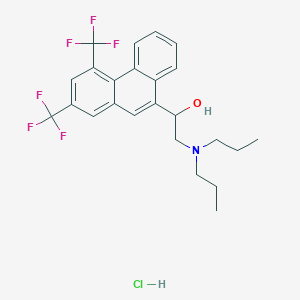
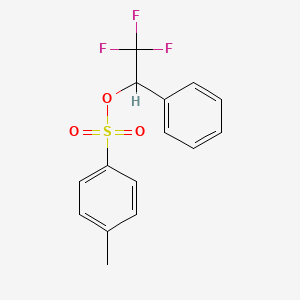

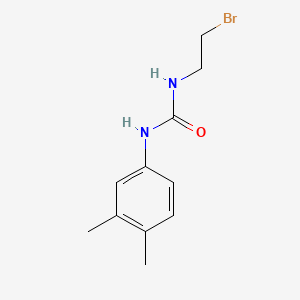

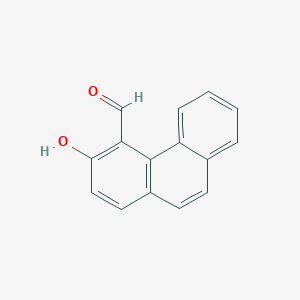

![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)
